(3R)-1-Benzyl-3-phenylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61548-74-1 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-phenylpyrrolidine |
InChI |
InChI=1S/C17H19N/c1-3-7-15(8-4-1)13-18-12-11-17(14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1 |
InChI Key |
XGEZXIRZOJOBFI-KRWDZBQOSA-N |
Isomeric SMILES |
C1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3r 1 Benzyl 3 Phenylpyrrolidine and Its Chiral Analogs
Stereoselective Construction of the Pyrrolidine (B122466) Core
The creation of the stereochemically defined pyrrolidine ring is a focal point of synthetic efforts. Chemists have developed several powerful approaches to ensure the correct spatial orientation of the substituents on the pyrrolidine core.
Approaches Utilizing Chiral Pool Starting Materials
The chiral pool comprises readily available, enantiomerically pure natural products that serve as convenient starting materials for the synthesis of more complex chiral molecules. wikipedia.orgnih.gov This strategy leverages the inherent chirality of natural compounds like amino acids, sugars, and terpenes to build new chiral structures, often preserving the original stereocenter throughout the reaction sequence. wikipedia.org
The use of chiral pool starting materials offers a significant advantage by embedding the desired stereochemistry from the outset, thus simplifying the synthetic process and avoiding complex asymmetric induction steps or chiral resolutions later in the sequence.
Asymmetric Cyclization Reactions
Asymmetric cyclization reactions are powerful tools for constructing chiral rings from acyclic precursors. These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming step, leading to enantiomerically enriched products.
A highly effective strategy for the synthesis of substituted pyrrolidines involves the enantioselective cyclization of nitrile anions. acs.orgacs.orgnih.gov This key 5-exo-tet cyclization process forms the pyrrolidine ring by creating a new carbon-carbon bond. acs.orgnih.gov A notable application of this method is in the practical, large-scale synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid. acs.orgacs.org In this synthesis, a β-chloroamine is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), to generate the nitrile anion, which then undergoes intramolecular cyclization. acs.org
This cyclization creates the pyrrolidine ring with a clean inversion of configuration at the C-4 center, affording a 1,3,4-trisubstituted chiral pyrrolidine with high yield and enantiomeric excess. acs.orgnih.gov The choice of the activating group and the base is critical for the success of the reaction, with diethyl chlorophosphate and lithium hexamethyldisilazide being identified as an optimal combination in some cases. acs.orgacs.orgnih.gov The resulting mixture of trans and cis pyrrolidine nitriles can often be converted to the desired pure trans isomer through a kinetically controlled epimerization and saponification process. acs.orgnih.gov
| Starting Material | Key Reagents | Product | Yield/Stereoselectivity | Reference |
| β-chloroamine derived from (R)-styrene oxide | Sodium hexamethyldisilazide (NaHMDS) | (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carbonitrile and its cis isomer | 89/11 trans/cis mixture | acs.org |
| N-tert-butyl-N-(2-chloro-1-phenylethyl)aminoacetonitrile | LiHMDS, Diethyl chlorophosphate | N-tert-butyl-4-phenylpyrrolidine-3-carbonitrile | >95% yield, 94-99% ee | acs.orgnih.gov |
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes stands out as one of the most powerful and direct methods for the stereocontrolled synthesis of the pyrrolidine ring. rsc.orgnih.gov This reaction can generate multiple stereocenters in a single step with high levels of regio-, diastereo-, and enantioselectivity, making it a highly efficient approach. nih.gov The versatility of this method allows for access to a wide diversity of stereochemical patterns in enantiopure pyrrolidines. rsc.org
The reaction typically involves the in-situ generation of an azomethine ylide from an imine, which then reacts with a dipolarophile (an alkene). The stereochemical outcome is controlled by a chiral metal-ligand complex, often employing copper(I) or other transition metals. nih.govnih.gov This strategy has been successfully applied to the synthesis of a variety of complex pyrrolidine derivatives, including novel chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives, with high yields and excellent stereoselectivities. nih.gov The development of new chiral catalysts and the exploration of different azomethine ylide precursors and dipolarophiles continue to expand the scope and utility of this powerful transformation. nih.govrsc.org
| Dipole | Dipolarophile | Catalyst System | Product Type | Stereoselectivity | Reference |
| Azomethine Ylides | Electron Deficient Alkenes | Chiral Metal Complexes | Substituted Pyrrolidines | High Enantioselectivity | nih.gov |
| Azomethine Ylides | Fluorinated Styrenes | Cu(I) / Chiral Ligand | Chiral Fluoropyrrolidines | up to >20:1 dr, 97% ee | nih.gov |
| Azomethine Ylides | Various Alkenes | Various | Spiropyrrolidines | High Enantioselectivity | rsc.org |
Ring-closing enyne metathesis (RCM) has emerged as an efficient and atom-economical method for the synthesis of cyclic compounds, including chiral pyrrolidine derivatives. acs.orgorganic-chemistry.org This reaction utilizes ruthenium-based catalysts, such as the first- and second-generation Grubbs catalysts, to facilitate the intramolecular cyclization of substrates containing both an alkene and an alkyne (enynes). organic-chemistry.orgacs.org
A significant advantage of this method is its ability to construct the pyrrolidine ring from enyne precursors that contain a basic or nucleophilic nitrogen atom, proceeding smoothly under mild conditions and often without the need for ethylene (B1197577) gas. acs.orgacs.orgnih.gov The resulting pyrrolidine derivatives contain a conjugated diene moiety, which can be a valuable handle for further synthetic transformations, such as Diels-Alder reactions. organic-chemistry.org The synthesis starts from readily available chiral amino acids, which are converted into the necessary enyne substrates. acs.org The RCM reaction then proceeds to form the pyrrolidine ring, typically in very good yields. acs.orgorganic-chemistry.org
| Catalyst | Substrate Type | Reaction Conditions | Product | Yield | Reference |
| Grubbs Catalyst I | Enyne with basic N atom | CH2Cl2, 40 °C, 15 h | Chiral Pyrrolidine Derivative | Good to Very Good | acs.orgorganic-chemistry.org |
| Grubbs Catalyst II | Enyne with basic N atom | CH2Cl2, 40 °C, 2 h | Chiral Pyrrolidine Derivative | Good to Very Good | acs.org |
Catalytic Hydrogenation for Stereodefined Pyrrolidine Systems
Catalytic hydrogenation is a fundamental reaction in organic synthesis used to reduce double and triple bonds. youtube.comyoutube.com In the context of pyrrolidine synthesis, it can be employed to create stereodefined systems either by reducing a substituted pyrrole (B145914) precursor or through the asymmetric hydrogenation of a prochiral substrate.
The heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in the process. nih.gov It is proposed that the reaction proceeds in a two-step sequence, where the initial reduction of a substituent bond creates a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. nih.gov
Alternatively, catalytic asymmetric hydrogenation can establish the stereochemistry of the pyrrolidine ring during its formation. A key transformation in the synthesis of a chiral pyrrolidine intermediate for a fluoroquinolone antibiotic involved the asymmetric hydrogenation of a β-keto-γ-lactam using a chiral DM-SEGPHOS-Ru(II) complex. researchgate.netnih.gov This reaction afforded the corresponding β-hydroxy amide with high yield and excellent stereoselectivity (98% de, >99% ee) after recrystallization. researchgate.netnih.gov This demonstrates the power of chiral catalysts to control the stereochemical outcome of hydrogenation reactions, providing access to enantiomerically pure building blocks for complex molecules.
| Substrate | Catalyst/Reagent | Product | Key Outcome | Reference |
| Highly Substituted Pyrroles | Heterogeneous Catalyst (e.g., PtO2), H2 | Functionalized Pyrrolidines | Excellent diastereoselectivity, up to four new stereocenters | nih.gov |
| Racemic disubstituted β-keto-γ-lactam | Chiral DM-SEGPHOS-Ru(II) complex, H2 | β-hydroxy-γ-lactam | High stereoselectivity (98% de, >99% ee) | researchgate.netnih.gov |
| N-iminopyridinium ylides | [Ir(COD)Cl]2 / BINAP / I2, H2 | Substituted Piperidines (analogous system) | Good enantiomeric excesses | acs.org |
Metal-Free and Lewis Acid-Mediated Reductive Hydroamination Cascade Reactions
Recent advancements in synthetic chemistry have led to the development of metal-free and Lewis acid-mediated methods for pyrrolidine synthesis, offering alternatives to traditional transition-metal-catalyzed reactions. organic-chemistry.orgrsc.org
Metal-Free Approaches:
A redox-enabled, metal-free intramolecular hydroamination has been developed for the synthesis of pyrrolidines. rsc.org This one-pot sequence avoids the isolation of potentially unstable hydroxylamine (B1172632) and N-oxide intermediates. The process involves the selective oxidation of secondary amines, followed by a concerted hydroamination reaction. This method demonstrates high functional group tolerance. rsc.org
Another metal-free approach utilizes molecular iodine (I₂) as the sole oxidant for the direct δ-amination of sp³ C-H bonds, providing an efficient route to pyrrolidines from readily available substrates. organic-chemistry.org
Lewis Acid-Mediated Syntheses:
Lewis acids have been effectively employed to mediate reductive hydroamination cascades. For instance, stereoselective syntheses of pyrrolidines bearing hydrophobic chains have been achieved through a metal-free, Lewis acid-mediated 5-endo-dig reductive hydroamination cascade of enynyl amines. organic-chemistry.org Bismuth(III) triflate has also been identified as an efficient promoter for the cyclisative hydroamination of unactivated alkenyl sulfonamides, yielding N-protected 2-methyl pyrrolidines in good to excellent yields. researchgate.net It is suggested that this reaction may proceed through a joint Lewis acid-Brønsted acid catalysis or by triflic acid generated in situ. researchgate.net
A two-step synthesis of highly substituted pyrrolidines has been developed, which involves a chiral silane (B1218182) Lewis acid-promoted enantioselective Mannich reaction followed by a thermal hydroamination reaction. nih.gov This sequence allows for the formation of bishomoallylic benzoic hydrazides, which then cyclize to form pyrrolidines with excellent diastereoselectivity. nih.gov
| Catalyst/Reagent | Substrate Type | Product | Key Features |
| Molecular Iodine (I₂) | - | Pyrrolidines | Metal-free, direct δ-amination of sp³ C-H bonds. organic-chemistry.org |
| Bismuth(III) triflate | Alkenyl sulfonamides | N-protected 2-methyl pyrrolidines | Efficient Lewis acid-promoted cyclization. researchgate.net |
| Chiral Silane Lewis Acid | Silyl ketene (B1206846) imines and acylhydrazones | Highly substituted pyrrolidines | Two-step enantioselective Mannich/diastereoselective hydroamination sequence. nih.gov |
| - | Secondary amines | Pyrrolidines | Metal-free, one-pot redox-enabled hydroamination. rsc.org |
C(sp³)-H Activation Strategies for Stereoselective Pyrrolidine Synthesis
Direct functionalization of C(sp³)-H bonds is a powerful strategy for the efficient synthesis of complex molecules like pyrrolidines. thieme.deresearchgate.net This approach avoids the need for pre-functionalized starting materials, making it an atom- and step-economical choice. researchgate.net
Palladium-Catalyzed C-H Arylation:
A notable example is the palladium-catalyzed C(sp³)-H arylation of pyrrolidines. Using an aminoquinoline auxiliary at the C(3) position, cis-3,4-disubstituted pyrrolidines can be synthesized with excellent regio- and stereoselectivity. nih.govacs.org This method is silver-free, utilizes a low catalyst loading, and employs inexpensive potassium carbonate as the base. The directing group can be removed under mild conditions to yield various functionalized pyrrolidine fragments. nih.govacs.org
Copper-Catalyzed C-H Amination:
Copper complexes have also been utilized to catalyze intramolecular C-H amination of N-fluoride amides to synthesize pyrrolidines. nih.gov Mechanistic studies, including the isolation of a fluorinated copper(II) complex, have provided insights into the catalytic cycle, which is proposed to involve a Cu(I)/Cu(II) pathway. nih.gov
Rhodium-Catalyzed C-H Amination:
Rhodium-catalyzed asymmetric nitrene C-H insertion represents another strategy for the stereoselective synthesis of pyrrolidines. researchgate.net This method can be part of a two-step sequence starting from simple hydrocarbons, where the first step is a regio- and stereoselective intermolecular C-H amination, followed by a diastereoselective cyclization. researchgate.net
Enzymatic C-H Amination:
In a biomimetic approach, engineered cytochrome P450 enzymes have been used to catalyze the intramolecular C(sp³)–H amination of organic azides. nih.gov This biocatalytic platform allows for the construction of chiral pyrrolidines with good enantioselectivity and catalytic efficiency. nih.gov
| Catalyst System | Reaction Type | Key Features |
| Palladium with aminoquinoline auxiliary | C(sp³)-H Arylation | High regio- and stereoselectivity for cis-3,4-disubstituted pyrrolidines. nih.govacs.org |
| Copper complexes | Intramolecular C-H Amination | Utilizes N-fluoride amides; proceeds via a Cu(I)/Cu(II) pathway. nih.gov |
| Rhodium catalysts | Asymmetric Nitrene C-H Insertion | Two-step strategy from hydrocarbons for enantiopure pyrrolidines. researchgate.net |
| Engineered Cytochrome P450 | Intramolecular C(sp³)-H Amination | Biocatalytic approach using organic azides for chiral pyrrolidines. nih.gov |
Specific Synthetic Routes to (3R)-1-Benzyl-3-phenylpyrrolidine and Key Precursors
Synthesis from Pyrrolidine Derivatives and Benzyl (B1604629) Halides
A common and straightforward method for the synthesis of N-benzylpyrrolidines involves the reaction of a pyrrolidine derivative with a benzyl halide. This nucleophilic substitution reaction is a fundamental transformation in organic synthesis. While specific details for the direct synthesis of this compound via this method were not found in the provided search results, the general principle is well-established. For instance, N-benzyl-3-pyrrolidinone has been synthesized from starting materials that are commercially available. researchgate.net The synthesis of N-benzyl-3-hydroxymethyl-pyrrolidine has also been reported, involving the reduction of N-benzyl-2-pyrrolidone-3-carboxylic acid with lithium aluminium hydride. prepchem.com
Synthesis from (R)-Styrene Oxide and 3-(Benzylamino)propionitrile
As mentioned in the previous section, a highly efficient synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a direct precursor to related compounds, begins with the reaction of (R)-styrene oxide and 3-(benzylamino)propionitrile. acs.org This initial step involves the ring-opening of the epoxide. The subsequent steps, including the formation and chlorination of an aziridinium (B1262131) ion and cyclization, lead to the desired pyrrolidine structure. acs.org A key intermediate in this pathway is (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carbonitrile. bldpharm.com
Hydrolysis-Based Routes for Pyrrolidine Skeleton Assembly
Hydrolysis plays a crucial role in the final steps of several synthetic routes to pyrrolidine derivatives. For example, in the synthesis of N-benzyl-3-pyrrolidinone, a hydrolytic decarboxylation step is employed. researchgate.net Similarly, the synthesis of various pyrrolidine-containing compounds can involve the hydrolysis of ester or nitrile groups to the corresponding carboxylic acids. acs.org In some cases, the pyrrolidine ring itself can be subject to skeletal remodeling, although this is less common for the direct assembly of the core structure. For instance, copper-stabilized difluorocarbene can promote a site-selective insertion into the pyrrolidine ring, followed by in situ hydrolysis to form a lactam, while maintaining the cyclic structure. researchgate.net
Process Development and Scalability in the Synthesis of this compound Analogs
Table 1: Comparison of Synthetic Routes for a Chiral nNOS Inhibitor
| Feature | Original Route | Improved Route |
|---|---|---|
| Starting Material | 4,6-dimethyl-2-aminopyridine | (Not specified, but route is shorter) |
| Number of Steps | 16 | 13 |
| Key Challenge | High-temperature benzyl deprotection | Problematic step eliminated |
| Protecting Group Strategy | N-Boc-N-benzyl | Boc-protecting group |
| Overall Yield | <1% | ~10% |
Modern manufacturing technologies are also being applied to the synthesis of chiral pyrrolidines to enhance scalability. Continuous flow chemistry, for example, offers precise control over reaction parameters, improved safety, and the potential for high throughput. A highly diastereoselective continuous flow protocol has been developed to create a library of α-chiral pyrrolidines. rsc.org This method achieves high yields (up to 87%) with very short reaction times (within 150 seconds). rsc.org A self-designed microfluidic reactor demonstrated a throughput of 7.45 g/h, indicating its potential for large-scale applications. rsc.org
Table 2: Pilot-Scale Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid
| Parameter | Description |
|---|---|
| Starting Material | (R)-styrene oxide |
| Number of Steps | 4 |
| Key Process Feature | Through-process without purification of intermediates |
| Purification Method | Final product isolated by crystallization (chromatography-free) |
| Overall Yield | 84% |
| Scale | 17 kg output |
Biocatalysis represents another advanced and scalable approach. Through the directed evolution of enzymes, highly selective and efficient catalysts can be developed. Researchers have engineered a cytochrome P411 variant that can catalyze the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. acs.org This biocatalytic platform provides a concise and green route to these important N-heterocycles from simple precursors. acs.org
Stereochemical Control and Enantiomeric Purity in 3r 1 Benzyl 3 Phenylpyrrolidine Synthesis
Diastereoselective Outcomes in Pyrrolidine (B122466) Ring-Forming Reactions
The formation of the pyrrolidine ring is a critical step where stereocenters can be established. The diastereoselectivity of these ring-forming reactions is highly dependent on the chosen synthetic route and reaction conditions. Methods such as multicomponent reactions (MCRs) and cycloadditions are often employed to construct the pyrrolidine scaffold.
One-pot asymmetric multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov For instance, the reaction of an optically active phenyldihydrofuran with an N-tosyl imino ester and a silane (B1218182) reagent can construct up to three stereogenic centers in a single operation, affording pyrrolidine derivatives as a single diastereomer. nih.gov The choice of Lewis acid and solvent additives can dramatically influence the reaction pathway. In one documented case, using 4.2 equivalents of Titanium(IV) chloride (TiCl₄) as a Lewis acid in a multicomponent reaction led to the exclusive formation of a single diastereomer of a functionalized pyrrolidine in 63% yield. nih.gov
Another powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient olefins. nih.govmdpi.com These reactions can proceed with high diastereoselectivity. For example, the three-component reaction between a formylpyrazole, N-benzyl glycine (B1666218) ethyl ester, and N-phenyl maleimide (B117702) shows good diastereoselectivity towards the trans isomer, which minimizes repulsive steric interactions between substituents on the newly formed ring. nih.gov The mechanism involves the in-situ formation of an azomethine ylide, which then undergoes a cycloaddition to yield the pyrrolidine ring. nih.govmdpi.com
N-bromosuccinimide (NBS)-induced cascades represent another strategy. An electrophilic aminocyclization-ring expansion cascade of cinnamylaziridine using NBS can produce functionalized pyrrolidines with three stereocenters. scispace.com The nucleophilic attack of the nitrogen source occurs in an SN2 fashion, leading to excellent diastereoselectivity in the formation of the final cyclic amine product. scispace.com
The table below summarizes diastereoselective outcomes in representative pyrrolidine ring-forming reactions.
Table 1: Diastereoselective Pyrrolidine Synthesis
| Reaction Type | Reactants | Catalyst/Reagent | Diastereomeric Ratio/Outcome | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester, Enolsilane | TiCl₄ (4.2 equiv) | Single diastereomer | nih.gov |
| 1,3-Dipolar Cycloaddition | Formylpyrazole, N-benzylglicine ethyl ester, N-substituted maleimides | None (thermal) | Good diastereoselectivity for trans isomer | nih.govmdpi.com |
Methods for Achieving and Confirming High Enantiomeric Excess (ee)
Once a racemic or diastereomeric mixture of 1-benzyl-3-phenylpyrrolidine is synthesized, or during an asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee). High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary technique for this purpose.
For example, the enantiomers of a structurally similar compound, 3-ethyl-3-phenylpyrrolidin-2-one, were successfully separated using preparative chiral HPLC on a Chiralcel OJ stationary phase. nih.gov This demonstrates the utility of polysaccharide-based CSPs for resolving pyrrolidine enantiomers. A validated HPLC method for another chiral compound, indatraline, using a modified β-cyclodextrin phase, proved capable of determining enantiopurities up to 99.75% ee. nih.gov The reliability of such methods is established through validation according to ICH guidelines, assessing parameters like specificity, accuracy, precision, and linearity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), offers another approach. CSAs, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), can be used to form diastereomeric complexes with the enantiomers of the analyte. nih.gov These diastereomers exhibit distinct signals in the ¹H NMR spectrum, allowing for the quantification of each enantiomer and thus the determination of the ee. For indatraline, this NMR-based method allowed for the determination of enantiomeric purity up to 98.9% ee. nih.gov
The table below outlines common methods for the determination of enantiomeric excess.
Table 2: Techniques for Enantiomeric Excess (ee) Determination
| Method | Principle | Typical Application/Conditions | Achievable Purity Determination | Reference |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Modified β-cyclodextrin or polysaccharide-based (e.g., Chiralcel) columns. | Up to >99% ee | nih.govnih.gov |
Role of Chiral Catalysts and Ligands in Asymmetric Induction
The most efficient way to obtain (3R)-1-benzyl-3-phenylpyrrolidine with high enantiomeric purity is through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor one enantiomer over the other. The choice of the metal center and the chiral ligand is critical for achieving high asymmetric induction.
A variety of chiral ligands and catalysts have been developed that are effective in synthesizing chiral pyrrolidines. mdpi.comwiley.com For instance, in catalytic asymmetric (1,3)-dipolar cycloaddition reactions, a survey of different chiral catalyst systems revealed that a combination of silver acetate (B1210297) (AgOAc) and the chiral ligand (S)-QUINAP provided good enantioinduction. nih.gov This system, used at -45 °C, effectively catalyzes the reaction to produce enantioenriched pyrrolidines. nih.gov Such catalyst systems allow for the programmable incorporation of various functional groups with high enantioselectivity. nih.gov
Another class of effective catalysts involves chiral-at-metal complexes, where the metal center itself is the source of chirality. acs.org Substitutionally labile yet configurationally stable chiral-at-metal iridium(III) complexes, bearing only achiral ligands, have been shown to be highly effective in catalyzing asymmetric reactions with high yields and enantioselectivities (up to 98% ee). acs.org
The development of "privileged" chiral ligands, such as those derived from proline, has also been a major focus. mdpi.comwiley.com These ligands can coordinate with metal catalysts or act as organocatalysts to create a chiral environment that forces the reaction to proceed stereoselectively. The modification of the pyrrolidine scaffold of these catalysts is a common strategy to optimize efficiency and selectivity for specific transformations. mdpi.com
The table below presents examples of chiral catalysts and ligands used in the asymmetric synthesis of pyrrolidine derivatives.
Table 3: Chiral Catalysts and Ligands in Asymmetric Pyrrolidine Synthesis
| Catalyst System | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| AgOAc / (S)-QUINAP | (1,3)-Dipolar Cycloaddition | Good | High | nih.gov |
| Chiral Iridium(III) Complex | Friedel–Crafts Addition | 75-99% | 90-98% | acs.org |
Catalytic Applications of 3r 1 Benzyl 3 Phenylpyrrolidine Derivatives
Development of Chiral Ligands for Asymmetric Catalysis
The inherent chirality of the pyrrolidine (B122466) ring, combined with the stereodirecting influence of its substituents, makes it a privileged structure in the design of chiral ligands. nih.gov These ligands are crucial components in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. researchgate.net The strategic modification of the (3R)-1-benzyl-3-phenylpyrrolidine core has led to the creation of diverse classes of ligands, each tailored for specific catalytic applications.
Pyrrolidine Derivatives as Chiral C2-Symmetric Aminoalcohol Ligands
Chiral C2-symmetric ligands, which possess a twofold axis of rotation, are highly sought after in asymmetric catalysis due to their ability to create a well-defined and effective chiral environment. Pyrrolidine derivatives have been successfully fashioned into C2-symmetric aminoalcohol ligands. rsc.orgrsc.org These ligands, featuring a β-aminoalcohol moiety, have demonstrated significant catalytic prowess in reactions such as the addition of diethylzinc (B1219324) to aryl aldehydes. rsc.orgrsc.org The stereochemical outcome of these reactions is directly influenced by the structure of the ligand, with variations in substituents on the pyrrolidine ring leading to different levels of enantiomeric excess and even inversion of the product's absolute configuration. rsc.orgrsc.org
For instance, the use of N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine as a chiral ligand in the reaction of diethylzinc with aryl aldehydes resulted in the production of sec-alcohols with high chemical yields (85–95%) and impressive enantiomeric excesses (ee) ranging from 70–96%. rsc.orgrsc.org In contrast, when an N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine was employed as the catalyst ligand, the enantiomeric excess of the resulting sec-alcohols was lower (20–45%), and a reversal of enantioselectivity was observed for certain substrates. rsc.orgrsc.org
Chiral Phosphine (B1218219) Ligands Derived from Pyrrolidines (e.g., (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine)
The introduction of phosphine groups onto the pyrrolidine backbone gives rise to another important class of chiral ligands. A notable example is (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine, often referred to as a DEGphos-type ligand. This C2-symmetric diphosphine ligand has found widespread use in various metal-catalyzed asymmetric reactions. The two diphenylphosphino groups at the 3 and 4 positions of the pyrrolidine ring, in conjunction with the benzyl (B1604629) group on the nitrogen atom, create a unique and effective chiral pocket around a coordinated metal center. These ligands are particularly effective in rhodium-catalyzed hydroformylation and other transition metal-catalyzed transformations, where they can significantly enhance both the rate and selectivity of the reaction.
Integration into Bis(oxazoline) Pyridine (B92270) (PyBOX) Systems for Enantioselective Transformations
The versatility of the pyrrolidine framework is further highlighted by its integration into more complex ligand systems, such as bis(oxazoline) pyridine (PyBOX) ligands. cambridgenetwork.co.uk PyBOX ligands are a well-established class of C2-symmetric ligands that have proven to be highly effective in a wide range of enantioselective transformations catalyzed by various transition metals. acs.orgcolab.ws By incorporating the chiral pyrrolidine motif into the PyBOX structure, new and efficient chiral environments can be created. These hybrid ligands have shown promise in promoting reactions with high levels of stereocontrol.
Asymmetric Induction in Specific Chemical Reactions
The true measure of a chiral ligand's efficacy lies in its ability to induce high levels of asymmetry in specific chemical reactions. Derivatives of this compound have been successfully applied as catalysts in several key carbon-carbon bond-forming reactions, leading to the synthesis of valuable chiral molecules.
Enantioselective Addition Reactions (e.g., with Diethylzinc to Aryl Aldehydes)
One of the benchmark reactions for testing the effectiveness of new chiral ligands is the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. wikipedia.orgacs.org This reaction provides a direct route to chiral secondary alcohols, which are important building blocks in organic synthesis. wikipedia.org Chiral aminoalcohols derived from pyrrolidines have been shown to be excellent catalysts for this transformation. rsc.orgrsc.orgiaea.org
The catalytic cycle is believed to involve the formation of a chiral zinc-alkoxide complex, which then coordinates to the aldehyde. The stereochemistry of the resulting alcohol is determined by the facial selectivity of the diethylzinc addition to the aldehyde carbonyl, which is controlled by the chiral ligand. wikipedia.org Studies have shown that even small changes to the ligand structure can have a profound impact on the enantioselectivity of the reaction. rsc.orgrsc.org For example, a series of novel chiral tert-amino alcohols derived from phenylalanine, when used at a 10 mol % loading, catalyzed the ethylation of aldehydes with diethylzinc to produce the corresponding sec-alcohols in high yields and with enantioselectivities of up to 100% ee. iaea.org
| Ligand | Aldehyde | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Benzaldehyde | 95 | 96 | R |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | p-Chlorobenzaldehyde | 92 | 94 | R |
| N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine | m-Chlorobenzaldehyde | - | 20-45 | S |
| N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine | p-Chlorobenzaldehyde | - | 20-45 | S |
Asymmetric Hydrosilylation and Mannich Reactions
Beyond organozinc additions, pyrrolidine-based ligands have demonstrated their utility in other important asymmetric transformations. Asymmetric hydrosilylation, the addition of a silicon hydride across a double bond, is a powerful method for producing chiral alcohols and other silicon-containing compounds. The chiral ligands derived from this compound can be employed to create catalysts that control the stereochemical outcome of this reaction.
Furthermore, these pyrrolidine derivatives have been instrumental in the development of catalytic asymmetric Mannich reactions. nih.govacs.orgnih.gov The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are precursors to a wide variety of nitrogen-containing molecules, including amino acids and alkaloids. nih.gov Simple chiral pyrrolidines have been shown to catalyze the anti-selective Mannich-type reaction, affording the corresponding amino acid derivatives with high diastereoselectivity (dr) and enantioselectivity (ee). nih.gov For instance, certain pyrrolidine-based catalysts have achieved diastereomeric ratios of 10:1 to over 19:1 and enantiomeric excesses of 97-99% in these reactions. nih.gov The development of catalysts that can selectively produce either the syn- or anti-Mannich products with high enantiopurity is a significant area of research, and pyrrolidine-based organocatalysts have emerged as a powerful tool in achieving this goal. nih.gov
| Reaction Type | Catalyst Type | Key Findings | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| anti-selective Mannich-type reaction | Simple chiral pyrrolidine | Produces corresponding amino acid derivatives | 10:1 to >19:1 | 97-99% |
| anti-selective Mannich-type reaction | (R)-3-pyrrolidinecarboxylic acid | Efficient for reactions of ketones with α-imino esters | up to >99:1 | up to 99% |
| anti-selective Mannich-type reaction | (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Efficient for reactions of aldehydes with α-imino esters | up to 99:1 | up to >99% |
This compound as a Chiral Building Block in Complex Molecule Synthesis
The chiral scaffold of this compound has proven to be a valuable starting point for the asymmetric synthesis of complex and biologically significant molecules. Its inherent stereochemistry and the versatility of its functional groups allow for the construction of intricate three-dimensional structures with a high degree of stereocontrol. This is particularly evident in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of compounds that has garnered significant attention for its therapeutic potential.
The 3-phenylpyrrolidine (B1306270) motif is a privileged structure in the design of NK1 receptor antagonists. These antagonists are instrumental in blocking the action of Substance P, a neuropeptide involved in inflammatory processes and the transmission of pain signals. The development of potent and selective NK1 receptor antagonists has led to significant advancements in the treatment of chemotherapy-induced nausea and vomiting.
One of the most prominent examples of a complex molecule whose synthesis can be conceptually traced back to a chiral 3-phenyl-substituted heterocyclic core is Aprepitant, a potent and selective NK1 receptor antagonist. While the commercial synthesis of Aprepitant itself follows a different route, the structural similarity of its morpholine (B109124) core to the pyrrolidine ring of this compound highlights the importance of this chiral motif in the field.
Furthermore, research into the synthesis of other potent NK1 receptor antagonists, such as (+)-CP-99,994, has underscored the utility of chiral pyrrolidine precursors. Synthetic strategies often involve the stereospecific elaboration of a pre-existing chiral pyrrolidine ring to construct the requisite disubstituted piperidine (B6355638) or morpholine core found in many of these complex antagonists.
The general synthetic approach involves leveraging the fixed stereocenter at the 3-position of the pyrrolidine ring to direct the stereochemistry of subsequent reactions. This can include diastereoselective alkylations, ring-opening reactions, or ring-expansion strategies to build the more complex heterocyclic systems of the target molecules. The benzyl group on the nitrogen atom serves as a stable protecting group that can be removed or modified at a later stage of the synthesis.
Below are tables detailing representative complex molecules that feature a core structure derivable from a chiral 3-phenylpyrrolidine building block, along with their primary biological applications and key synthetic strategies.
Table 1: Representative Complex Molecules Derived from Chiral 3-Phenylpyrrolidine Scaffolds
| Complex Molecule | Biological Application | Core Structural Motif |
| Aprepitant | NK1 Receptor Antagonist (antiemetic) | Morpholine |
| (+)-CP-99,994 | NK1 Receptor Antagonist (analgesic, anxiolytic) | 2,3-disubstituted Piperidine |
| L-733,060 | NK1 Receptor Antagonist | 2,3-disubstituted Piperidine |
Table 2: Research Findings on the Synthesis of NK1 Receptor Antagonists
| Compound | Key Synthetic Strategy | Significance of the Chiral Building Block |
| Aprepitant | Stereoselective synthesis involving a morpholine core. | The 3-phenyl-substituted heterocyclic core is a key pharmacophore for NK1 receptor antagonism. |
| (+)-CP-99,994 | Enantioselective synthesis starting from a chiral precursor to establish the cis-2,3-disubstituted piperidine core. | A chiral pyrrolidine derivative serves as a foundational element to set the absolute stereochemistry of the target molecule. |
| L-733,060 | Asymmetric synthesis to construct the 2,3-disubstituted piperidine structure. | The use of a chiral precursor is essential for obtaining the desired enantiomer with high biological activity. |
The research in this area consistently demonstrates that starting with a chiral building block like this compound, or its close derivatives, provides an efficient and reliable pathway to enantiomerically pure complex molecules. This approach avoids the need for challenging chiral separations at later stages of the synthesis and ensures the desired biological activity, which is often highly dependent on the specific stereochemistry of the molecule.
Mechanistic Investigations of Reactions Involving 3r 1 Benzyl 3 Phenylpyrrolidine and Its Intermediates
Elucidation of Reaction Pathways and Key Intermediates
The construction of the pyrrolidine (B122466) ring often proceeds through highly reactive intermediates that dictate the course and outcome of the reaction. The formation and subsequent transformation of aziridinium (B1262131) ions are a cornerstone in the synthesis of many substituted pyrrolidines.
Aziridinium ions are strained, three-membered heterocyclic cations that serve as potent electrophiles in organic synthesis. wikipedia.org Their high reactivity stems from the significant ring strain (approximately 47 kJ/mol greater than the corresponding neutral aziridine), which facilitates ring-opening reactions with a variety of nucleophiles. wikipedia.org The formation of an aziridinium ion activates an otherwise inert aziridine (B145994) ring, making it a versatile intermediate for constructing more complex nitrogen-containing heterocycles. wikipedia.orgnih.gov
A practical and efficient synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a close derivative of the target compound, highlights the synthetic utility of aziridinium intermediates. frontiersin.orgacs.org This multi-step synthesis begins with commercially available (R)-styrene oxide and 3-(benzylamino)propionitrile. The key step involves the in situ generation of an aziridinium ion, which then undergoes a stereospecific and regioselective chlorination, followed by a nitrile anion cyclization to furnish the trans-disubstituted pyrrolidine. frontiersin.orgacs.org The transformation is generally understood to proceed via nucleophilic attack of the amine onto the epoxide, followed by cyclization to the aziridinium ion, which is then intercepted by a nucleophile.
The reactivity of these intermediates is diverse. They can undergo:
Ring-opening reactions: Nucleophiles can attack either of the aziridinium carbon atoms, leading to the formation of a new bond and relieving the ring strain. The regioselectivity of this attack is governed by steric and electronic factors of the substituents on the ring. frontiersin.orgacs.org
Cyclization reactions: Intramolecular nucleophilic attack on the aziridinium ion can lead to the formation of larger ring systems. nih.gov
Rearrangements: Aziridinium ylides, a related class of intermediates, can undergo Stevens or Sommelet-Hauser rearrangements. rsc.org
A plausible mechanism for the formation of a functionalized pyrrolidine from a cinnamylaziridine involves the reaction with N-Bromosuccinimide (NBS) to form a bromonium ion. Subsequent intramolecular reaction with the aziridine nitrogen generates a tricyclic aziridinium ion intermediate. Nucleophilic attack by a sulfonamide at the less sterically hindered C-5 position leads to the desired pyrrolidine product with excellent diastereoselectivity. wikipedia.org
Table 1: Reaction Scheme for Aziridinium-Mediated Pyrrolidine Synthesis wikipedia.org An efficient bromonium ion-induced aziridine ring expansion cascade to afford functionalized pyrrolidines.
| Starting Material (Aziridine 3) | Promoter | Nucleophile | Product (Pyrrolidine 4) | Yield (Mixture of 4 and 5) | Ratio (4:5) |
|---|---|---|---|---|---|
| Cinnamylaziridine | NBS | NsNH₂ | Functionalized Pyrrolidine | 75% | >20:1 |
| tert-butyl phenyl substrate 3e | NBS | NsNH₂ | Functionalized Pyrrolidine | 88% | >20:1 |
Reactions were conducted using aziridine 3 (0.1 mmol), NBS (0.15 mmol), and NsNH₂ (0.15 mmol) in MeCN at −20 °C for 8 h.
While often regarded as "spectator ions," counterions can exert a significant influence on the rate, yield, and selectivity of chemical reactions, particularly those involving charged intermediates like the aziridinium ion. nih.govyoutube.com The identity of the counterion can affect the stability and reactivity of the cationic species through ion-pairing interactions. nih.govelsevierpure.com
In organometallic catalysis, the choice of counterion is critical. For instance, in certain Ru-catalyzed enantioselective reactions, catalytic efficiency decreases in the order BArF⁻ > SbF₆⁻ > PF₆⁻ > BF₄⁻. elsevierpure.com This effect is attributed to the degree of coordination of the anion. Weakly coordinating anions, such as BArF⁻, result in a more "naked" and therefore more reactive cationic catalyst. nih.govelsevierpure.com Tighter ion pairing can decrease the effective positive charge on the cation, reducing its electrophilicity and slowing down the reaction. nih.gov
In the context of pyrrolidine synthesis, counterion effects can manifest in several ways:
Reactivity Enhancement: In a Lewis acid-catalyzed stereoselective synthesis of 2,3′-pyrrolidinyl spirooxindoles, the addition of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) was found to significantly enhance reactivity. rsc.org
Stabilization of Intermediates: The nature of the counterion can influence the stability of the aziridinium ion itself and the transition states it passes through.
Control of Stereoselectivity: By influencing the geometry and electronic properties of the cationic intermediate, the counterion can play a role in directing the stereochemical outcome of a reaction.
Although specific studies on counterion exchange in the synthesis of (3R)-1-Benzyl-3-phenylpyrrolidine are not widely documented, the general principles established in related systems strongly suggest that the choice of acid used to promote aziridinium ion formation, and the resulting counterion, could be a key parameter for optimizing the synthesis. elsevierpure.com
Analysis of Stereochemical Determinants and Selectivity Origins
The stereochemical integrity of the pyrrolidine ring is paramount for its intended biological function. acs.org The synthesis of enantiomerically pure pyrrolidines like this compound requires precise control over the formation of new stereocenters.
The origins of selectivity are often rooted in the stereochemistry of the starting materials and the mechanism of the key bond-forming steps. In the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, the stereochemistry is established from the outset by using (R)-styrene oxide. frontiersin.orgacs.org The subsequent reaction sequence is stereospecific, meaning the stereochemistry of the reactant directly determines the stereochemistry of the product without the formation of a mixture of diastereomers. The key aziridinium ion intermediate retains the stereochemical information from the starting epoxide. frontiersin.orgacs.org
The regioselective ring-opening of this intermediate is another critical factor. Nucleophilic attack is directed to a specific carbon atom, which ensures the desired trans relationship between the C3 and C4 substituents in the final pyrrolidine product. frontiersin.orgacs.org In other systems, such as the aziridine ring expansion cascade, the excellent diastereoselectivity is attributed to the nucleophile attacking the less sterically hindered carbon of the aziridinium intermediate. wikipedia.org
The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," also plays a role. acs.org The spatial orientation of substituents can lead to different biological profiles, making the control of both relative and absolute stereochemistry essential. acs.orgelsevierpure.com
Exploration of Radical Mechanisms in Pyrrolidine Chemistry
While many pyrrolidine syntheses rely on ionic pathways, radical reactions offer complementary and powerful strategies for C-C and C-N bond formation. nih.gov These methods often proceed under mild conditions and can provide access to unique substitution patterns.
One prominent example is the synthesis of N-Tosyl-3,3-disubstituted-4-vinylpyrrolidine derivatives through a radical cyclization. acs.org This approach utilizes modified Baylis–Hillman adducts as starting materials. The key step is a 5-exo-trig cyclization of a radical intermediate onto an alkene to form the five-membered pyrrolidine ring.
Other radical-based methods for pyrrolidine synthesis include:
Titanium-Catalyzed Radical [3+2] Cycloaddition: This redox-neutral reaction involves the formal cycloaddition of N-acylaziridines and alkenes, proceeding through radical intermediates for selective C-N bond cleavage and formation. nih.gov
Visible-Light Photoredox Catalysis: This modern synthetic tool enables C(sp³)-H amination reactions (Hofmann-Löffler type reactions) initiated by visible light. The process generates nitrogen-centered radicals that cyclize to form pyrrolidines under mild conditions. nih.gov
These radical-based strategies provide alternative disconnections and pathways for the construction of the pyrrolidine core, expanding the synthetic chemist's toolbox for accessing complex derivatives.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid |
| (R)-Styrene oxide |
| 3-(Benzylamino)propionitrile |
| Aziridinium ion |
| N-Bromosuccinimide (NBS) |
| NsNH₂ (p-Nosylamide) |
| Cinnamylaziridine |
| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) |
| N-Tosyl-3,3-disubstituted-4-vinylpyrrolidine |
Advanced Transformations and Derivatization Strategies of Pyrrolidine Ring Systems
Alkenylation of Pyrrolidine-2,4-diones (e.g., 1-Benzyl-3-phenylpyrrolidine-2,4-dione)
The alkenylation of dicarbonyl compounds represents a powerful tool for the construction of complex molecular architectures. In the context of pyrrolidine (B122466) derivatives, the enolate-directed C-H alkenylation of pyrrolidine-2,4-diones offers a pathway to highly functionalized products.
Research has demonstrated the utility of a rhodium-catalyzed oxidative C-H alkenylation process using 2-aryl-1,3-dicarbonyl substrates and electron-deficient alkenes. researchgate.net This domino strategy facilitates the formation of two distinct bonds, a C-C and a C-O bond, leading to the synthesis of benzopyran heterocycles. researchgate.net
A specific example of this transformation is the alkenylation of 1-Benzyl-3-phenylpyrrolidine-2,4-dione . This reaction highlights the potential to introduce styryl groups, which are prevalent in medicinally important compounds and are known to positively influence properties such as lipophilicity and oral absorption. researchgate.net The general approach involves the reaction of the pyrrolidine-2,4-dione (B1332186) with an alkene in the presence of a transition metal catalyst.
Table 1: Representative Alkenylation of a Pyrrolidine-2,4-dione Derivative
| Substrate | Reagent | Catalyst System | Product Type | Ref. |
| 1-Benzyl-3-phenylpyrrolidine-2,4-dione | Electron-deficient alkene | Rhodium catalyst | Benzopyran-fused pyrrolidine | researchgate.net |
This methodology underscores the potential for late-stage functionalization of the pyrrolidine scaffold, enabling the synthesis of diverse libraries of compounds for biological screening.
Synthesis of Novel Pyrrolidine Analogs through C(sp³)-H Activation
Direct C(sp³)-H activation has emerged as a highly efficient strategy for the functionalization of saturated heterocyclic systems like pyrrolidine, minimizing the need for pre-functionalized starting materials. acs.orgnih.gov This approach allows for the introduction of various substituents at positions that are traditionally difficult to access.
Palladium-catalyzed C(sp³)-H arylation has been successfully applied to pyrrolidine derivatives. acs.orgacs.org By employing a directing group, such as an aminoquinoline amide attached at the C(3) position, it is possible to achieve regio- and stereoselective arylation at the C(4) position. acs.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. acs.org The directing group can later be removed to furnish a range of functionalized pyrrolidine building blocks, including amides, esters, and alcohols. acs.org
A notable application of this strategy is the synthesis of cis-3,4-disubstituted pyrrolidines, which are valuable motifs in medicinal chemistry. acs.org Furthermore, epimerization can provide access to the corresponding trans-isomers, further expanding the accessible chemical space. acs.org
Another powerful method involves a two-step sequence starting with a regio- and stereoselective catalytic nitrene C-H insertion, followed by a diastereoselective cyclization via a 1,5-hydrogen atom transfer (HAT) from a nitrogen-centered radical. nih.gov This streamlined process allows for the asymmetric synthesis of enantiopure pyrrolidines from simple hydrocarbon precursors. nih.gov
Table 2: Key Features of C(sp³)-H Activation Strategies for Pyrrolidines
| Method | Catalyst/Reagent | Position of Functionalization | Key Outcome | Ref. |
| Directed C-H Arylation | Palladium catalyst, Aminoquinoline directing group | C(4) | Regio- and stereoselective synthesis of cis-3,4-disubstituted pyrrolidines | acs.org |
| Nitrene C-H Insertion/HAT Cyclization | Rhodium catalyst/Haloamine | N/A (forms the ring) | Asymmetric synthesis of enantiopure pyrrolidines | nih.gov |
These C-H activation methodologies provide a powerful platform for the divergent synthesis of pyrrolidine analogs, which is highly desirable for structure-activity relationship (SAR) studies in drug discovery programs.
Ring-Opening and Rearrangement Reactions of Pyrrolidine Derivatives
Ring-opening and rearrangement reactions of pyrrolidine derivatives provide access to acyclic or alternative heterocyclic scaffolds that can be valuable synthetic intermediates. These transformations often lead to a significant increase in molecular complexity from readily available starting materials.
The reaction of N-alkyl pyrrolidines with chloroformates can proceed via two distinct pathways: dealkylation or ring-opening. acs.org The outcome is highly dependent on the nature of the N-alkyl substituent. For instance, the reaction of N-benzylpyrrolidine with isopropyl chloroformate predominantly leads to the debenzylated product. acs.org In contrast, N-methyl and N-ethyl pyrrolidines undergo selective ring-opening to yield 4-chlorobutyl carbamate (B1207046) derivatives, which are valuable 1,4-bifunctionalized compounds. acs.org Computational studies have supported these experimental findings, attributing the selectivity to the energy differences between the transition states of the two reaction pathways. acs.org
Another strategy involves the base-induced elimination of N-protected 2-(bromomethyl)pyrrolidines. koreascience.kryakhak.org Treatment with a strong base like potassium hexamethyldisilazide (KHMDS) generates an exocyclic enamine. koreascience.kryakhak.org Subsequent acid-catalyzed protonation and hydrolysis of the resulting N-iminium intermediate leads to the formation of 5-amino-2-pentanone derivatives. koreascience.kryakhak.org
A recently reported photo-promoted ring contraction of pyridines using a silylborane offers a novel route to pyrrolidine derivatives. nih.gov This method proceeds through a 2-azabicyclo[3.1.0]hex-3-ene skeleton and demonstrates broad substrate scope and functional group compatibility. nih.gov
Table 3: Examples of Ring-Opening and Rearrangement Reactions of Pyrrolidines
| Starting Material | Reagents | Product Type | Ref. |
| N-Benzylpyrrolidine | Isopropyl chloroformate | Dealkylated pyrrolidine | acs.org |
| N-Methylpyrrolidine | Isopropyl chloroformate | 4-Chlorobutyl carbamate | acs.org |
| N-Protected 2-(bromomethyl)pyrrolidine | KHMDS, then H₃PO₄ | 5-Amino-2-pentanone derivative | koreascience.kryakhak.org |
| Pyridine (B92270) | Silylborane, light | Pyrrolidine derivative (via ring contraction) | nih.gov |
Integration of the Pyrrolidine Scaffold into Complex Polycyclic Systems
The incorporation of the pyrrolidine ring into polycyclic systems is a key strategy for creating conformationally constrained and sterically hindered molecules, which can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com Such structures are frequently found in natural products with a wide range of biological activities. mdpi.com
Glycine-based [3+2] cycloaddition reactions are a powerful approach for the synthesis of pyrrolidine-containing polycycles. mdpi.comresearchgate.net This method, often integrated with other annulation reactions, offers high atom economy and synthetic efficiency. mdpi.com For example, a decarboxylative intramolecular [3+2] cycloaddition can be used to construct complex scaffolds found in various alkaloids. mdpi.com
Cascade reactions, also known as domino or tandem reactions, provide a straightforward route to building libraries of N-heterocycles with significant structural diversity. researchgate.net An acid-catalyzed cascade reaction of 4-aminobutanal (B194337) derivatives with aromatic nucleophiles allows for a one-pot synthesis of 2-arylpyrrolidines, a fragment found in numerous biologically active molecules. researchgate.net
Furthermore, transition-metal-catalyzed reactions have enabled the synthesis of complex pyrrolidine-containing structures. For instance, a Rh(III)-catalyzed C-H activation/[4+3] cycloaddition of benzamides and vinylcarbenoids has been developed for the facile synthesis of azepinones. rsc.org While not directly forming a pyrrolidine, this type of transformation highlights the broader utility of C-H activation strategies in building complex nitrogen-containing heterocycles.
The synthesis of polycyclic pyrrolidine derivatives can also be achieved via intramolecular Pictet-Spengler type reactions, leading to the formation of fused ring systems. researchgate.net These methods are crucial for accessing the core structures of many pharmacologically relevant compounds.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Green Synthetic Routes
The chemical industry's increasing focus on environmental responsibility has spurred the development of green and sustainable methods for synthesizing chiral compounds like (3R)-1-Benzyl-3-phenylpyrrolidine. Traditional synthetic routes often involve harsh reagents and generate significant waste. Modern approaches aim to mitigate these issues through catalysis and the use of environmentally benign solvents and reagents.
Photochemical synthesis offers another metal-free and mild alternative. For instance, blue light-mediated [2+2] cycloadditions have been successfully employed in the synthesis of functionalized pyrrolidines, demonstrating the potential of light as a "reagent" to drive chemical transformations. These methods align with the principles of green chemistry by reducing reliance on heavy metal catalysts and often proceeding under ambient conditions.
Exploration of New Catalytic Systems for Enantioselective Transformations
The inherent chirality of this compound makes it a valuable component in the design of new catalysts for asymmetric reactions. The pyrrolidine (B122466) ring is a common motif in organocatalysts, which are small organic molecules that can drive enantioselective transformations without the need for metal catalysts. mdpi.com
Researchers are actively exploring modifications to the pyrrolidine structure to fine-tune the steric and electronic properties of these catalysts. mdpi.com This allows for greater control over the stereochemical outcome of reactions, enabling the synthesis of complex molecules with high enantiomeric purity. The development of bifunctional catalysts, which incorporate both an activating group and a stereodirecting element, is a particularly active area of research. mdpi.com
Applications in Flow Chemistry and Automated Synthesis
Flow chemistry, a paradigm shift from traditional batch processing, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, scalability, and process control. angelinifinechemicals.comsyrris.comresearchgate.netunicam.it The integration of this compound synthesis and its application in catalytic processes into continuous flow systems is a significant area of future development.
Flow reactors allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. syrris.comunicam.it This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, as these can be generated and consumed in situ, minimizing risk. syrris.com Furthermore, the modular nature of flow systems facilitates the automation of multi-step syntheses, accelerating the drug discovery and development process. syrris.comresearchgate.net The use of micro-capillary films in flow reactors is also being explored to enhance mixing and heat exchange, further optimizing reaction conditions. researchgate.net
Design and Synthesis of Next-Generation Chiral Ligands and Organocatalysts Incorporating the Pyrrolidine Moiety
The pyrrolidine scaffold is a privileged structure in the design of chiral ligands for transition-metal catalysis and in the development of novel organocatalysts. mdpi.comnih.gov Future research will focus on creating next-generation catalysts based on the this compound framework.
This involves the strategic introduction of various functional groups onto the pyrrolidine ring to enhance catalytic activity and selectivity. mdpi.com For example, the incorporation of siloxane-substituted oxazoline (B21484) ferrocenes represents a move towards creating more effective and robust chiral ligands. researchgate.net The goal is to develop highly modular catalysts that can be easily tuned for a wide range of asymmetric transformations, from carbon-carbon bond formation to the synthesis of complex heterocyclic systems. mdpi.com The synthesis of novel chiral pyrrolidines from readily available starting materials like 2,3-O-iso-propylidene-D-erythronolactol is also an active area of investigation. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R)-1-Benzyl-3-phenylpyrrolidine, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound can be synthesized via reductive amination or condensation followed by stereoselective reduction. For example, (3S,4S)-1-Benzylpyrrolidine-3,4-diol was synthesized using L-tartaric acid and benzylamine, followed by NaBH4–BF3·Et2O reduction to control stereochemistry . Key variables include solvent polarity (e.g., Et2O for borane stability), temperature (0–25°C for reduction), and chiral auxiliaries (e.g., L-tartaric acid) to enforce R-configuration.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolves absolute configuration and dihedral angles (e.g., Acta Crystallographica reports for related benzylpyrrolidines ).
- FTIR and MS : FTIR identifies functional groups (e.g., NH/OH stretches at 3250–3350 cm⁻¹), while APCI-MS confirms molecular weight (e.g., m/z 466 observed for a pyrrolidine-carboxylic acid derivative ).
- NMR : ¹H/¹³C NMR distinguishes phenyl and pyrrolidine protons (e.g., δ 7.2–7.4 ppm for benzyl aromatic protons ).
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodology : Cross-validate data using orthogonal techniques (e.g., compare NMR with X-ray structures ). For yield discrepancies, replicate reactions under strictly controlled conditions (e.g., inert atmosphere, purified reagents) and document batch-to-batch variability. Apply iterative analysis frameworks from qualitative research to identify systemic errors .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound with high optical purity?
- Methodology :
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of imine intermediates.
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or organocatalysts to bias the reaction pathway toward the R-enantiomer .
- Chiral HPLC : Validate enantiomeric excess (ee) using columns like Chiralpak AD-H (hexane:isopropanol = 90:10, 1 mL/min) .
Q. How can computational modeling predict the pharmacological or material science applications of this compound?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., GPCRs or kinases).
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps for material stability) .
- MD simulations : Assess solubility and membrane permeability using GROMACS with CHARMM36 force fields.
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodology :
- Process optimization : Replace batch reactors with flow chemistry to enhance heat/mass transfer and reduce racemization.
- In situ monitoring : Use PAT tools (e.g., ReactIR) to track intermediates and adjust parameters dynamically .
- Purification : Chiral stationary phase chromatography or crystallization with diastereomeric salts (e.g., dibenzoyl-L-tartaric acid) .
Q. How does substituent variation on the pyrrolidine ring affect the compound’s bioactivity or physicochemical properties?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 3-fluoro or 3-methoxy derivatives ) and test in vitro assays (e.g., IC50 against cancer cell lines).
- LogP measurements : Use shake-flask or HPLC methods to correlate hydrophobicity with membrane permeability.
- Thermal analysis : DSC/TGA evaluates stability for material science applications (e.g., glass transition temperatures) .
Q. What role does this compound play in asymmetric catalysis or organocatalysis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
